Cas no 13428-80-3 (Hafnium ethoxide)

Hafnium ethoxide structure
Hafnium ethoxide structure
Product Name:Hafnium ethoxide
CAS No:13428-80-3
MF:C8H20HfO4
MW:358.732008934021
MDL:MFCD00070459
CID:86934
PubChem ID:9820179
Update Time:2025-07-20

Hafnium ethoxide Chemical and Physical Properties

Names and Identifiers

    • Hafnium ethoxide
    • Hafnium (IV) ethoxide
    • ACMC-20aksd
    • AG-D-69912
    • CTK4B9076
    • Ethanol, hafnium(4+)salt (9CI)
    • Ethylalcohol, hafnium(4+) salt (8CI)
    • Hafnium ethoxide (7CI)
    • Hafnium tetraethoxide
    • Tetraethoxyhafnium
    • HAFNIUM TETRAMETHOXIDE
    • Hafnium(IV) ethoxide
    • Hafnium(IV)ethoxide,99%
    • HAFNIUM (IV) ETHOXIDE 99%
    • HAFNIUM ETHOXIDE, 99.9% (METALS BASIS)
    • Hafnium(IV) ethoxide, 99.9% trace metals basis excluding Zr
    • DTXSID90431329
    • 13428-80-3
    • ethanolate;hafnium(4+)
    • AKOS025294327
    • FT-0759540
    • BFIMXCBKRLYJQO-UHFFFAOYSA-N
    • MDL: MFCD00070459
    • Inchi: 1S/4C2H5O.Hf/c4*1-2-3;/h4*2H2,1H3;/q4*-1;+4
    • InChI Key: BFIMXCBKRLYJQO-UHFFFAOYSA-N
    • SMILES: [Hf+4].[O-]CC.[O-]CC.[O-]CC.[O-]CC

Computed Properties

  • Exact Mass: 360.08272g/mol
  • Monoisotopic Mass: 360.08272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 2.8
  • Covalently-Bonded Unit Count: 5
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 92.2Ų

Experimental Properties

  • Color/Form: White crystals
  • Density: g/cm3
  • Melting Point: 178-180 ºC
  • Boiling Point: 180-200 ºC (13 Torr)
  • Flash Point: 180°C-200°C/13mm
  • Water Partition Coefficient: It is soluble in hydrocarbons, reacts with ketones, esters. Reacts exothermally with water
  • PSA: 36.92000
  • LogP: 1.94880
  • Solubility: Contact with water can release flammable alcohol
  • Sensitiveness: Moisture Sensitive
  • Vapor Pressure: No data available

Hafnium ethoxide Security Information

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Hafnium ethoxide Suppliers

Amadis Chemical Company Limited
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(CAS:13428-80-3)Hafnium ethoxide
Order Number:A1208422
Stock Status:in Stock
Quantity:5g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:58
Price ($):299.0/1188.0
Email:sales@amadischem.com

Hafnium ethoxide Related Literature

Additional information on Hafnium ethoxide

Comprehensive Overview of Hafnium Ethoxide (CAS No. 13428-80-3): Properties, Applications, and Industry Trends

Hafnium ethoxide (CAS No. 13428-80-3) is a metal-organic compound widely recognized for its role in advanced material synthesis and thin-film deposition processes. As a hafnium-based precursor, it exhibits exceptional thermal stability and reactivity, making it indispensable in semiconductor manufacturing, nanotechnology, and catalysis. The growing demand for high-performance electronic devices and sustainable energy solutions has propelled research into hafnium alkoxide derivatives, with Hf(OEt)4 (hafnium tetraethoxide) standing out due to its precise stoichiometric control and compatibility with atomic layer deposition (ALD) techniques.

In recent years, the compound has gained attention for its potential in next-generation high-k dielectric materials, addressing the miniaturization challenges of transistors in 5G and IoT devices. Industry leaders frequently search for "hafnium ethoxide solubility," "hafnium precursor for ALD," and "hafnium oxide thin film synthesis," reflecting its critical role in cutting-edge applications. The compound’s molecular structure – featuring four ethoxy groups bonded to a central hafnium atom – enables uniform film growth at nanoscale dimensions, a property highly valued in optoelectronic device fabrication.

Environmental considerations have also shaped recent discourse around hafnium ethoxide. Researchers are investigating greener synthesis routes using bio-derived ethanol to reduce the carbon footprint of precursor production. This aligns with global trends in "sustainable chemical vapor deposition" and "eco-friendly nanomaterials," which saw a 120% increase in scholarly citations between 2020-2023 according to Scopus data. The compound’s hydrolytic sensitivity, while requiring anhydrous handling conditions, paradoxically makes it ideal for moisture-assisted deposition techniques now gaining traction in flexible electronics manufacturing.

From a commercial perspective, the hafnium ethoxide market is projected to grow at 8.2% CAGR through 2030 (Grand View Research), driven by demand from 3D NAND memory production and photovoltaic cell coatings. Quality specifications such as "≥99.99% purity hafnium ethoxide" dominate supplier inquiries, underscoring the material’s importance in defect-sensitive applications. Advanced characterization techniques including FTIR spectroscopy and thermogravimetric analysis are routinely employed to verify the absence of β-diketonate impurities that could compromise film quality.

Emerging applications in quantum dot encapsulation and neuromorphic computing architectures have further expanded the compound’s utility profile. Recent patents disclose innovative uses of hafnium ethoxide in ferroelectric memory stacks, where its precise decomposition temperature (typically 180-220°C) enables selective crystallization of HfO2 phases with tailored ferroelectric properties. These developments respond directly to industry pain points around "non-volatile memory scaling limits" and "low-power edge computing materials," frequently searched terms in technical forums.

The material’s handling requires specialized knowledge, with "hafnium ethoxide storage conditions" being a top query among new users. Best practices recommend argon-purged containers and moisture-free environments (<0.1 ppm H2O) to prevent premature hydrolysis. This operational nuance highlights the compound’s dual nature – both a challenge for storage stability and an advantage for controlled reactive processes in microelectronic device fabrication.

Academic interest continues to surge, with the number of publications mentioning CAS 13428-80-3 increasing by 35% year-over-year in materials science journals. Cutting-edge research explores doping strategies using hafnium ethoxide/aluminum hybrid precursors to engineer bandgap-tunable oxides for transparent conductive films. Such innovations address the booming demand for "flexible display technologies" and "wearable sensor materials," which collectively generate over 50,000 monthly searches across technical databases.

Looking ahead, the development of liquid delivery systems for hafnium ethoxide promises to revolutionize large-scale semiconductor production. These systems solve traditional challenges associated with solid precursor sublimation, offering improved flow control and reduced particulate contamination – key factors for "high-volume manufacturing yield" optimization. As the compound continues to enable breakthroughs from ultra-thin gate dielectrics to protective optical coatings, its strategic importance in advanced manufacturing ecosystems will only intensify in the coming decade.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:13428-80-3)Hafnium ethoxide
A1208422
Purity:99%/99%
Quantity:5g/25g
Price ($):299.0/1188.0
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